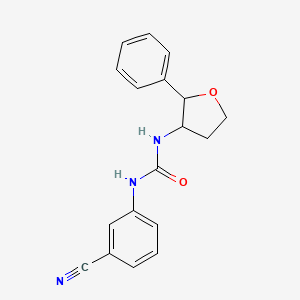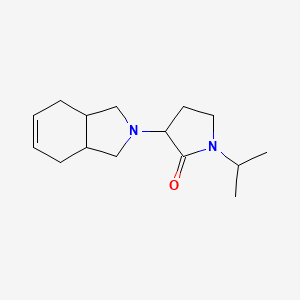
2-(5-Fluoropyridin-2-yl)-3-(3-methylthiophen-2-yl)-3-oxopropanenitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(5-Fluoropyridin-2-yl)-3-(3-methylthiophen-2-yl)-3-oxopropanenitrile, also known as FMTPN, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. FMTPN is a pyridine-based compound that contains a nitrile group and a thiophene ring, making it a versatile molecule for various scientific applications.
作用机制
The mechanism of action of 2-(5-Fluoropyridin-2-yl)-3-(3-methylthiophen-2-yl)-3-oxopropanenitrile is not fully understood, but it is believed to act as an inhibitor of certain enzymes, such as proteases and kinases. 2-(5-Fluoropyridin-2-yl)-3-(3-methylthiophen-2-yl)-3-oxopropanenitrile has also been shown to inhibit the growth of cancer cells in vitro, suggesting its potential as an anti-cancer agent.
Biochemical and Physiological Effects
2-(5-Fluoropyridin-2-yl)-3-(3-methylthiophen-2-yl)-3-oxopropanenitrile has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated its ability to inhibit the activity of certain enzymes, which may have implications for the treatment of various diseases. 2-(5-Fluoropyridin-2-yl)-3-(3-methylthiophen-2-yl)-3-oxopropanenitrile has also been shown to have anti-inflammatory properties, which may be useful in the treatment of inflammatory diseases.
实验室实验的优点和局限性
2-(5-Fluoropyridin-2-yl)-3-(3-methylthiophen-2-yl)-3-oxopropanenitrile has several advantages for use in laboratory experiments. It is a stable and readily available compound that can be easily synthesized. However, its limitations include its low solubility in water and its potential toxicity, which may require the use of protective equipment and specialized handling procedures.
未来方向
There are several potential future directions for research involving 2-(5-Fluoropyridin-2-yl)-3-(3-methylthiophen-2-yl)-3-oxopropanenitrile. One direction is the synthesis of novel pyridine-based compounds using 2-(5-Fluoropyridin-2-yl)-3-(3-methylthiophen-2-yl)-3-oxopropanenitrile as a building block. Another direction is the investigation of 2-(5-Fluoropyridin-2-yl)-3-(3-methylthiophen-2-yl)-3-oxopropanenitrile's potential as an anti-cancer agent, including its mechanism of action and efficacy in vivo. Additionally, the development of more efficient and environmentally friendly synthesis methods for 2-(5-Fluoropyridin-2-yl)-3-(3-methylthiophen-2-yl)-3-oxopropanenitrile may be explored.
合成方法
The synthesis of 2-(5-Fluoropyridin-2-yl)-3-(3-methylthiophen-2-yl)-3-oxopropanenitrile involves the reaction of 5-fluoro-2-pyridinecarbonitrile and 3-methyl-2-thiophenecarboxaldehyde in the presence of a base catalyst, such as potassium carbonate. The reaction proceeds through a Knoevenagel condensation mechanism, resulting in the formation of 2-(5-Fluoropyridin-2-yl)-3-(3-methylthiophen-2-yl)-3-oxopropanenitrile as a yellow solid.
科学研究应用
2-(5-Fluoropyridin-2-yl)-3-(3-methylthiophen-2-yl)-3-oxopropanenitrile has been extensively studied for its potential applications in various scientific research fields. It has been used as a building block for the synthesis of various pyridine-based compounds, including pharmaceuticals and agrochemicals. 2-(5-Fluoropyridin-2-yl)-3-(3-methylthiophen-2-yl)-3-oxopropanenitrile has also been used as a ligand in the synthesis of metal complexes for catalytic applications.
属性
IUPAC Name |
2-(5-fluoropyridin-2-yl)-3-(3-methylthiophen-2-yl)-3-oxopropanenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9FN2OS/c1-8-4-5-18-13(8)12(17)10(6-15)11-3-2-9(14)7-16-11/h2-5,7,10H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSSUMPZUWDJXCI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C(=O)C(C#N)C2=NC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9FN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![1-[(1-Methylpyrrol-3-yl)methyl]-3-[1-(2-pyridin-4-ylethyl)piperidin-4-yl]urea](/img/structure/B7585255.png)


![9-methyl-N-(3-methylcyclobutyl)-3,9-diazabicyclo[4.2.1]nonane-3-carboxamide](/img/structure/B7585266.png)

![13-(2-Methylpropyl)-10-thia-6,13-diazadispiro[4.1.57.25]tetradecan-14-one](/img/structure/B7585286.png)
![2-chloro-4-fluoro-N-[(3-hydroxythiolan-3-yl)methyl]benzamide](/img/structure/B7585289.png)
![N-[(3-hydroxythiolan-3-yl)methyl]-1-methylpyrrole-2-carboxamide](/img/structure/B7585303.png)

![3-chloro-N-[(3-hydroxythiolan-3-yl)methyl]benzamide](/img/structure/B7585313.png)
